molecular formula C11H16O2 B1295672 2,2-Dimethyl-1-phenylpropane-1,3-diol CAS No. 33950-46-8

2,2-Dimethyl-1-phenylpropane-1,3-diol

Cat. No. B1295672
CAS RN: 33950-46-8
M. Wt: 180.24 g/mol
InChI Key: UTWCLCFHXYGTTF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-phenylpropane-1,3-diol is a compound that falls within the category of phenylpropanoids and aryl alkyl alcohols. These compounds are known for their diverse structures and potential applications in various fields, including fragrance materials and pharmaceuticals. The structural diversity of these compounds allows for a wide range of chemical and physical properties, which can be tailored for specific uses such as fragrances or as intermediates in synthetic chemistry .

Synthesis Analysis

The synthesis of related compounds, such as 2-phenylpropane-1,3-diol, has been achieved through the use of starting materials like ethyl-2-phenylacetate, ethyl formate, sodium methoxide, and NaBH4. The process described for this synthesis is convenient and yields a high purity product, as confirmed by HPLC analysis. The solvent used in the reduction reaction can significantly affect the yield, with alcohol being a cost-effective and high-yielding option. The structure of the synthesized product is typically confirmed using FT-IR and 1H NMR methods .

Molecular Structure Analysis

The molecular structure of phenylpropanoids can be determined using techniques such as single crystal X-ray diffraction analysis. For instance, a β-allyl type phenylpropanoid was found to crystallize in the monoclinic crystal system and exhibited a stable trans-form conformation due to intramolecular hydrogen bonding. The molecules in the crystal were arranged along a screw axis and stabilized by intermolecular hydrogen bonds, with other interactions being van der Waals forces .

Chemical Reactions Analysis

Phenylpropanoids and related compounds can undergo various chemical reactions. For example, 1,3-diphenylpropanetrione reacts with dimethyl phosphite to yield specific phosphorus-containing compounds, with the reaction being influenced by the presence of triethylamine . Additionally, enzymatic methods have been developed to synthesize stereoisomers of 1-phenylpropane-1,2-diol, demonstrating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-dimethyl-3-phenylpropanol, a compound similar to 2,2-dimethyl-1-phenylpropane-1,3-diol, have been extensively reviewed. This compound is a primary alcohol and exhibits properties typical of aryl alkyl alcohols, such as solubility in various solvents and a range of toxicological and dermatological effects. The data summarized in the review include acute toxicity, skin irritation, mucous membrane irritation, skin sensitization, phototoxicity, and photoallergy data, which are crucial for assessing the safety of such compounds when used as fragrance ingredients .

Scientific Research Applications

Chemical Reactions and Synthesis

2,2-Dimethyl-1-phenylpropane-1,3-diol is involved in various chemical reactions and synthesis processes. For example, it participates in reactions with urea and 1-methylurea, leading to the formation of bicyclic and spiro compounds (Butler, Hussain, & Leitch, 1980). Additionally, a method for synthesizing 2-phenylpropane-1,3-diol, which closely relates to 2,2-dimethyl-1-phenylpropane-1,3-diol, has been reported, showing an 80.1% yield and 99% purity based on HPLC analysis (Zhang Xiu-qin, 2009).

Mechanistic Studies and Catalysts

Mechanistic studies have explored the chemical properties and reactions of related compounds. For instance, 2,2-Dimethyl-1-phenylpropane-1,3-diol's reaction with diborane in specific conditions has been investigated (Marshall & Prager, 1977). In the realm of catalysis, novel cyclic and bicyclic 1,3-diols, closely related to 2,2-Dimethyl-1-phenylpropane-1,3-diol, have been synthesized and used as catalysts for the asymmetric addition of diethylzinc to aromatic aldehydes (Sarvary, Wan, & Frejd, 2002).

Photochemical Studies

Photochemical studies involving derivatives of 2,2-Dimethyl-1-phenylpropane-1,3-diol have been conducted. For example, the photochemical reaction of phenyl-substituted 1,3-diketones, including 2,2-dimethyl-1-phenyl-1,3-diketones, has been explored, revealing insights into the cyclization and cleavage products formed under irradiation (Yoshioka, Suzuki, & Oka, 1984).

Other Applications

The compound also finds use in more specialized chemical applications. For instance, its derivatives have been used in studies of intramolecular hydrogen bonds and in the synthesis of novel optically active compounds (Clark, Emsley, & Hibbert, 1989); (Moldovan et al., 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

2,2-dimethyl-1-phenylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-7,10,12-13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWCLCFHXYGTTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290873
Record name 2,2-dimethyl-1-phenylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1-phenylpropane-1,3-diol

CAS RN

33950-46-8
Record name NSC71578
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Record name 2,2-dimethyl-1-phenylpropane-1,3-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-1-phenylpropane-1,3-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NP Mahmud, SW Garrett… - Anti-cancer drug …, 1998 - ingentaconnect.com
Acid-catalysed condensation of 5-ntirofuran-2-carboxaldehyde with 1-phenyletane-1,2-diol and with 2,2-dimethyl-1-phenylpropane-1,3-diol in boiling benzene gave the expected cyclic …
Number of citations: 15 www.ingentaconnect.com
R Vahabi, W Frey, J Pietruszka - The Journal of Organic …, 2013 - ACS Publications
Diastereomerically pure allylboronates bearing the readily available tartrate derivative were obtained via sigmatropic rearrangement. Allyl additions were performed, and the influence …
Number of citations: 18 pubs.acs.org

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